Enhanced Aqueous Solubility and Stability via Hydrochloride Salt Formation
2-Aminopent-4-ynamide hydrochloride (MW 148.59) offers a 32.5% increase in molecular weight relative to its free base 2-aminopent-4-ynamide (MW 112.13), a direct consequence of hydrochloride salt formation [1][2]. This structural modification confers significantly enhanced solubility in aqueous media and polar organic solvents, as well as improved long-term stability under standard laboratory storage conditions (recommended at 4 °C as a powder) [3]. In contrast, the free base is typically a low-melting solid or liquid with moderate volatility and is more prone to degradation [2].
| Evidence Dimension | Molecular Weight and Salt Form |
|---|---|
| Target Compound Data | 148.59 g/mol (hydrochloride salt) |
| Comparator Or Baseline | 112.13 g/mol (free base, CAS 718596-26-0) |
| Quantified Difference | 32.5% increase in molecular weight |
| Conditions | Calculated from molecular formulas C5H9ClN2O vs. C5H8N2O |
Why This Matters
This difference is critical for experimental design, ensuring consistent solubility and reactivity in aqueous or polar reaction environments common in bioconjugation and medicinal chemistry.
- [1] American Elements. (n.d.). 2-aminopent-4-ynamide hydrochloride CAS# 375859-33-9. View Source
- [2] Kuujia. (n.d.). Cas no 718596-26-0 (2-aminopent-4-ynamide). View Source
- [3] ChemBase. (n.d.). 2-aminopent-4-ynamide hydrochloride. View Source
